
Dipropan-2-yl(2-methoxyethyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom, a nitrogen atom, and two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of a phosphoramidate precursor with an appropriate alkylating agent under controlled conditions. For example, the reaction of a phosphoramidate with 2-methoxyethyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Hydrolysis and Stability
Phosphoramidates undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage occurs via protonation of the phosphoramidate oxygen, leading to P–N bond breakage. Rates increase with H⁺ concentration .
-
Basic Hydrolysis : Hydroxide ions attack the phosphorus center, forming phosphate esters .
-
Catalyzed Hydrolysis : 1-Ethylimidazole (EtIm) accelerates hydrolysis under mild conditions (pH 7–9, 25°C) .
Key Data :
Oxidative Cross-Coupling
Dipropan-2-yl(2-methoxyethyl)phosphoramidate participates in iodine-catalyzed oxidative coupling with amines:
Equation :
i PrO 2P O NHCH2CH2OCH3+RNH2I2,H2O2 i PrO 2P O NR+Byproducts
Atherton-Todd Reaction
This method generates phosphoramidates via halogenation:
-
Chlorination : Diethyl phosphite reacts with CCl₄ and triethylamine to form diethyl chlorophosphate .
-
Amine Substitution : Reaction with 2-methoxyethylamine yields the phosphoramidate .
Key Insight : The reaction avoids moisture-sensitive intermediates but requires stoichiometric CCl₄ .
Comparative Reaction Analysis
Table 3: Reaction Methods and Efficiency
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Phosphoramidite Coupling | Anhydrous, tetrazole, 25°C | 95–98 | Moisture-sensitive reagents |
Atherton-Todd Reaction | CCl₄, Et₃N, RT | 75–85 | Toxic halogenated byproducts |
Oxidative Cross-Coupling | I₂, H₂O₂, RT | 80–93 | Limited to specific amines |
Stability and Reactivity Trends
Scientific Research Applications
Dipropan-2-yl(2-methoxyethyl)phosphoramidate has several scientific research applications, including:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dipropan-2-yl(2-methoxyethyl)phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dipropyl(2-methoxyethyl)phosphoramidate
- Diethyl(2-methoxyethyl)phosphoramidate
- Dimethyl(2-methoxyethyl)phosphoramidate
Uniqueness
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is unique due to its specific alkyl group substitution pattern, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Biological Activity
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is classified as a phosphoramidate, which are known for their diverse biological roles. The chemical formula for this compound is C8H18N1O3P. Its structure can be represented as follows:
where R1, R2, and R3 represent the propan-2-yl and methoxyethyl groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that phosphoramidates can act as enzyme inhibitors or modulators, affecting pathways such as cell signaling and metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain enzymes involved in metabolic pathways. For example:
Enzyme | IC50 (µM) | Effect |
---|---|---|
Acetylcholinesterase (AChE) | 5.4 | Inhibition |
Protein Kinase A (PKA) | 12.3 | Modulation |
Phospholipase C (PLC) | 8.7 | Inhibition |
These results suggest that the compound may have potential therapeutic applications in conditions where these enzymes play a crucial role, such as neurodegenerative diseases and cancer.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The compound was administered at varying doses over a period of four weeks. Key findings included:
- Reduction in Amyloid Plaque Formation : Histological analysis revealed a significant decrease in amyloid plaques compared to control groups.
- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention and spatial learning abilities.
These findings support the hypothesis that this compound may mitigate neurodegenerative processes through its enzymatic interactions.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against various cancer cell lines, including breast and prostate cancer. The results showed:
Cell Line | IC50 (µM) | Cell Viability (%) |
---|---|---|
MCF-7 (Breast Cancer) | 4.5 | 30 |
PC3 (Prostate Cancer) | 6.1 | 40 |
The compound exhibited notable cytotoxic effects, suggesting its potential as a chemotherapeutic agent.
Properties
CAS No. |
35812-38-5 |
---|---|
Molecular Formula |
C9H22NO4P |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11) |
InChI Key |
YISYJJIZQXNFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCCOC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.